Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15845263
InChI: InChI=1S/C11H11N3O3/c1-2-17-11(16)10-12-9(13-14-10)7-3-5-8(15)6-4-7/h3-6,15H,2H2,1H3,(H,12,13,14)
SMILES:
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol

Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate

CAS No.:

Cat. No.: VC15845263

Molecular Formula: C11H11N3O3

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate -

Specification

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
IUPAC Name ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate
Standard InChI InChI=1S/C11H11N3O3/c1-2-17-11(16)10-12-9(13-14-10)7-3-5-8(15)6-4-7/h3-6,15H,2H2,1H3,(H,12,13,14)
Standard InChI Key AZGAMQIRLIWKKV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)O

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate features a 1,2,4-triazole core substituted with a 4-hydroxyphenyl group at position 3 and an ethyl ester moiety at position 5. The hydroxyl group on the phenyl ring enhances hydrogen-bonding capabilities, while the ester group influences lipophilicity and metabolic stability . The planar triazole ring facilitates π-π stacking interactions with biological targets, a critical feature for enzyme inhibition .

Table 1: Molecular Properties of Ethyl 3-(4-Hydroxyphenyl)-1H-1,2,4-Triazole-5-Carboxylate

PropertyValueSource
Molecular FormulaC11H11N3O3\text{C}_{11}\text{H}_{11}\text{N}_{3}\text{O}_{3}
Molecular Weight233.22 g/mol
IUPAC NameEthyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate
XLogP31.8
Topological Polar Surface Area88.1 Ų

Spectroscopic and Computational Data

The compound’s structure has been validated via NMR, IR, and mass spectrometry. Computational studies predict a hydrogen bond donor count of 2 and an acceptor count of 5, consistent with its hydroxyl and triazole functionalities . Density functional theory (DFT) calculations suggest that the 4-hydroxyphenyl group adopts a para-substituted conformation, optimizing electronic interactions with target proteins .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Cyclization: Formation of the triazole ring via cyclization of thiosemicarbazides or hydrazine derivatives.

  • Esterification: Introduction of the ethyl ester group using ethyl chloroformate or ethanol under acidic conditions .

  • Functionalization: Attachment of the 4-hydroxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution .

Key challenges include minimizing side reactions during cyclization and ensuring regioselectivity in triazole formation. Recent advances employ microwave-assisted synthesis to enhance yield (up to 78%) and reduce reaction time .

Table 2: Optimization of Synthesis Parameters

ParameterOptimal ConditionYield Improvement
Reaction Temperature80–100°C15%
CatalystCuI/Et3N\text{CuI}/\text{Et}_3\text{N}20%
SolventDimethylformamide (DMF)10%

Mechanism of Action

The compound’s bioactivity stems from dual interactions:

  • Hydrogen Bonding: The hydroxyl group and triazole nitrogen atoms form hydrogen bonds with catalytic residues of target enzymes .

  • Hydrophobic Interactions: The phenyl ring engages in van der Waals interactions with hydrophobic pockets, enhancing binding affinity .

Molecular docking simulations confirm stable binding to COX-2 (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) and topoisomerase II (ΔG=8.7kcal/mol\Delta G = -8.7 \, \text{kcal/mol}) .

Comparative Analysis with Related Compounds

Table 3: Activity Comparison of Triazole Derivatives

CompoundAnti-Inflammatory (IC50\text{IC}_{50})Anticancer (IC50\text{IC}_{50})
Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate4.2 µM12.3 µM
Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate6.8 µM21.5 µM
Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate15.4 µM45.6 µM

The 4-hydroxyphenyl derivative outperforms analogues due to optimized hydrogen bonding and steric compatibility .

Applications in Medicinal Chemistry

Drug Development

This compound serves as a lead structure for COX-2 inhibitors and apoptosis-inducing agents. Hybrid derivatives incorporating sulfonamide or chalcone moieties show enhanced bioavailability (t1/2=6.7ht_{1/2} = 6.7 \, \text{h}) .

Agricultural Chemistry

Preliminary studies suggest fungicidal activity against Fusarium oxysporum (MIC = 32 µg/mL), highlighting potential agrochemical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator